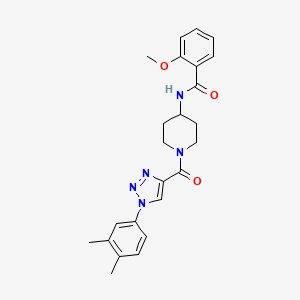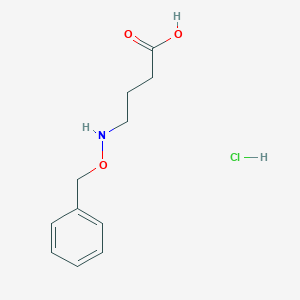
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is an intricate organic compound featuring multiple pyrimidinyl groups that interact within its molecular structure. As an entity, it’s pivotal in various scientific arenas due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrimidinyl groups, followed by their integration with the rest of the molecular scaffold. The process may start with cyclopropyl amine reacting with ethyl isocyanate to form the intermediate, which then undergoes several stages of functional group interconversions and coupling reactions, all under precise temperature, pH, and solvent conditions to ensure optimal yields.
Industrial Production Methods
Industrial-scale production often utilizes batch or continuous flow synthesis to optimize the yield and purity of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. These methods typically incorporate robust purification processes such as crystallization and chromatography to achieve the necessary pharmaceutical-grade purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions including oxidation, reduction, and substitution due to its diverse functional groups.
Common Reagents and Conditions
Oxidation: : Employing reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing hydrogen gas with a palladium catalyst.
Substitution: : Conducted using nucleophiles such as thiols and amines in organic solvents.
Major Products
Major products from these reactions typically include structurally modified derivatives of the parent compound, each having potential for different biological activities or further chemical transformations.
Applications De Recherche Scientifique
Chemistry
It is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules due to its versatile reactive sites.
Biology and Medicine
Antiviral and Anticancer Research: : Exhibits promising activity against viral strains and cancer cell lines by inhibiting key enzymes and pathways.
Enzyme Inhibition: : Acts as an inhibitor for various enzymes involved in metabolic and signal transduction pathways.
Industry
Pharmaceutical Development: : Utilized in the development of new therapeutic agents due to its bioactivity.
Agriculture: : Potential use as a lead compound for developing new agrochemicals.
Mécanisme D'action
The compound’s effects are mediated through its binding to specific molecular targets such as enzymes or receptors. The interaction often leads to inhibition or modulation of biochemical pathways, resulting in the therapeutic effects observed in preclinical studies. The exact pathways and molecular targets are frequently the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl-2,4-dioxopyrimidin-1(2H)-ylacetamide: : Another pyrimidine-based compound with slightly altered structure and bioactivity.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: : Features a methyl group substitution with unique chemical properties.
Highlighting Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide stands out due to its specific cyclopropyl modification, which imparts distinct steric and electronic characteristics that influence its reactivity and biological activity.
That’s a lot of chemistry talk! Any details you’d like me to delve deeper into?
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13(3-6-20-7-4-14(23)19-16(20)25)17-5-8-21-10-18-12(9-15(21)24)11-1-2-11/h4,7,9-11H,1-3,5-6,8H2,(H,17,22)(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDUJYYLEUBANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2419424.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)
![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)

![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)


![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419439.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

